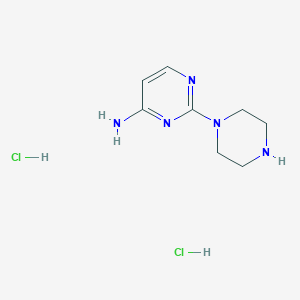
2-Piperazin-1-ylpyrimidin-4-amine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Targeted Kinase Inhibitors for Cancer Therapy
The compound has been explored as a potential multi-targeted kinase inhibitor (TKI) in cancer therapy. New derivatives, specifically halogenated pyrrolo[2,3-d]pyrimidine compounds, have shown promising cytotoxic effects against various cancer cell lines. These compounds, including the one , can inhibit enzymes like EGFR, Her2, VEGFR2, and CDK2, which are critical in cancer progression .
Acetylcholinesterase Inhibitors for Alzheimer’s Disease
Derivatives of the compound have been synthesized as acetylcholinesterase inhibitors (AChEIs), which are significant in the treatment of Alzheimer’s disease (AD). These inhibitors can potentially improve cognitive functions and memory by modulating neurotransmitter levels .
Apoptosis Inducers
Some derivatives of 2-Piperazin-1-ylpyrimidin-4-amine have been identified as apoptosis inducers. They can trigger cell cycle arrest and promote apoptosis in cancer cells, which is a desirable effect for cancer treatments. This is achieved through the modulation of proapoptotic and antiapoptotic proteins .
Neurodegenerative Disease Research
The compound’s role as an AChEI also extends to broader applications in neurodegenerative disease research. By inhibiting acetylcholinesterase, it can help in understanding the cholinergic deficiency hypothesis and contribute to the development of new treatments .
Molecular Docking Studies
Molecular docking studies have utilized this compound to understand its interaction with various enzymes. This helps in predicting the binding affinity and efficacy of the compound as a drug candidate .
Synthesis of Novel Compounds
The compound serves as a precursor in the synthesis of novel compounds with potential pharmacological activities. It’s used in the design of new molecules that can be tested for various biological activities .
Mécanisme D'action
Target of Action
The primary target of 2-Piperazin-1-ylpyrimidin-4-amine;dihydrochloride is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .
Mode of Action
The compound interacts with AChE by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the brain . The compound is a mixed-type inhibitor, exhibiting both competitive and non-competitive inhibition .
Biochemical Pathways
By inhibiting AChE, the compound affects the cholinergic pathway . This pathway involves the transmission of signals in the brain using acetylcholine as a neurotransmitter . Increased acetylcholine levels can enhance cognitive functions .
Result of Action
The inhibition of AChE and the subsequent increase in acetylcholine levels can lead to improved cognitive function . This makes the compound potentially useful in the treatment of neurodegenerative diseases like Alzheimer’s disease, which is characterized by a decline in cognitive abilities .
Propriétés
IUPAC Name |
2-piperazin-1-ylpyrimidin-4-amine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5.2ClH/c9-7-1-2-11-8(12-7)13-5-3-10-4-6-13;;/h1-2,10H,3-6H2,(H2,9,11,12);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVSSATIHOMDFIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=CC(=N2)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-fluoro-3-nitrophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2358898.png)
![3,4-dichloro-N-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}benzenecarboxamide](/img/structure/B2358899.png)
![6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B2358900.png)



![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2358907.png)
![2-(2-(4-(mesitylsulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2358910.png)




![1-[(4-Chlorophenyl)methyl]-3-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]urea](/img/structure/B2358915.png)